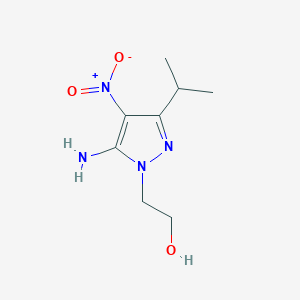![molecular formula C14H10IN3O2 B11786937 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Yodofenil)benzo[d]oxazol-5-carbohidrazida es un compuesto químico con la fórmula molecular C14H10IN3O2. Es un derivado del benzo[d]oxazol, un compuesto heterocíclico que contiene átomos de nitrógeno y oxígeno en su estructura cíclica. La presencia del grupo yodofenilo y la porción carbohidrazida hace que este compuesto sea interesante para diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-Yodofenil)benzo[d]oxazol-5-carbohidrazida generalmente implica los siguientes pasos:
Formación del núcleo benzo[d]oxazol: Esto se puede lograr mediante la ciclización de un derivado apropiado de orto-aminofenol con un ácido carboxílico o su derivado.
Introducción del grupo yodofenilo: Este paso implica la yodación del anillo fenilo, que se puede hacer utilizando yodo y un agente oxidante como el peróxido de hidrógeno.
Formación de la porción carbohidrazida: Esto se puede lograr haciendo reaccionar el derivado de benzo[d]oxazol con hidrazina o sus derivados en condiciones adecuadas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-Yodofenil)benzo[d]oxazol-5-carbohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El grupo yodofenilo puede sufrir reacciones de sustitución con varios nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los nucleófilos comunes incluyen aminas, tioles y haluros.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados de benzo[d]oxazol, mientras que las reacciones de sustitución pueden conducir a la formación de varios derivados sustituidos.
Aplicaciones Científicas De Investigación
2-(3-Yodofenil)benzo[d]oxazol-5-carbohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar como sonda para estudiar procesos biológicos que involucran derivados de benzo[d]oxazol.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad y la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Yodofenil)benzo[d]oxazol-5-carbohidrazida implica su interacción con varios objetivos moleculares y vías. El grupo yodofenilo puede interactuar con proteínas y enzimas específicas, mientras que el núcleo de benzo[d]oxazol puede interactuar con ácidos nucleicos y otras biomoléculas. Estas interacciones pueden conducir a cambios en los procesos celulares, como la expresión genética y la transducción de señales.
Comparación Con Compuestos Similares
2-(3-Yodofenil)benzo[d]oxazol-5-carbohidrazida se puede comparar con otros compuestos similares, tales como:
2-(3-Clorofenil)benzo[d]oxazol-5-carbohidrazida: Este compuesto tiene un grupo clorofenilo en lugar de un grupo yodofenilo, lo que puede conducir a diferentes propiedades químicas y biológicas.
2-(3-Metoxifenil)benzo[d]oxazol-5-carbohidrazida: Este compuesto tiene un grupo metoxifenilo, que puede afectar su reactividad e interacciones con las biomoléculas.
2-(3-Nitrofenil)benzo[d]oxazol-5-carbohidrazida: Este compuesto tiene un grupo nitrofenilo, que puede influir en sus propiedades electrónicas y su reactividad.
La singularidad de 2-(3-Yodofenil)benzo[d]oxazol-5-carbohidrazida radica en su combinación específica de grupos funcionales, lo que puede conducir a propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C14H10IN3O2 |
|---|---|
Peso molecular |
379.15 g/mol |
Nombre IUPAC |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C14H10IN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19) |
Clave InChI |
LEVMSQDVCMZLCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




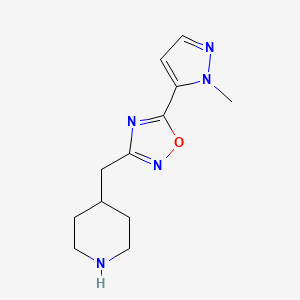

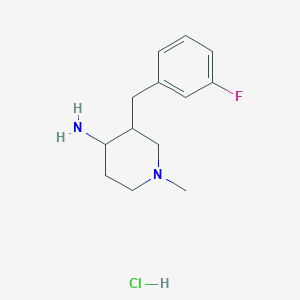
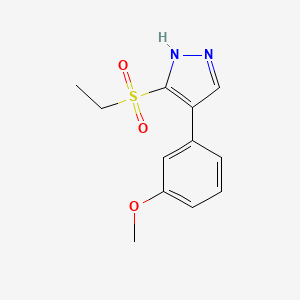
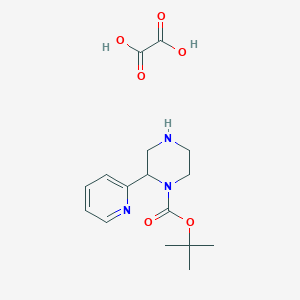

![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
